4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-Butylphenoxyacetic acid: This is achieved by reacting 4-butylphenol with chloroacetic acid under basic conditions.
Acetylation: The 4-butylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-butylphenoxyacetyl chloride.
Hydrazonation: The acetyl chloride is reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling Reaction: Finally, the carbohydrazide intermediate is coupled with 3-bromobenzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 4-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate lies in its specific structural features, such as the presence of the butylphenoxy and bromobenzoate moieties, which confer distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
303086-93-3 |
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Molecular Formula |
C26H25BrN2O4 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H25BrN2O4/c1-2-3-5-19-8-12-23(13-9-19)32-18-25(30)29-28-17-20-10-14-24(15-11-20)33-26(31)21-6-4-7-22(27)16-21/h4,6-17H,2-3,5,18H2,1H3,(H,29,30)/b28-17+ |
InChI Key |
RTNSZLNWCBZHPY-OGLMXYFKSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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